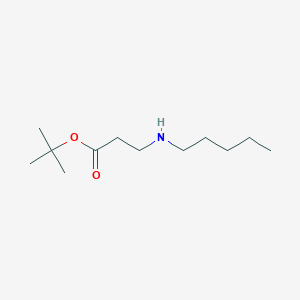

![molecular formula C11H23NO3 B6340651 tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate CAS No. 1221341-25-8](/img/structure/B6340651.png)

tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate (TBMP) is an organic compound that is used in a variety of scientific research applications. TBMP has a wide range of biochemical and physiological effects and is useful for laboratory experiments. TBMP is a colorless, odorless, and non-volatile compound with a molecular weight of 267.37 g/mol. TBMP is an ester of tert-butyl alcohol and 3-[(1-methoxypropan-2-yl)amino]propanoic acid.

科学的研究の応用

Synthesis of β-Amino Acid Derivatives

This compound is utilized in the synthesis of β-amino acid derivatives, which are valuable building blocks in the production of various peptides and pharmaceuticals. The tert-butyl group serves as a protecting group that can be easily removed after the synthesis is complete .

Intermediate for Pharmacologically Active Molecules

Due to its amino functionality, tert-Butyl 3-aminopropanoate acts as an intermediate in the synthesis of pharmacologically active molecules. It’s particularly useful in creating compounds with potential anti-inflammatory and analgesic properties .

Material Science Research

In material science, this compound can be used to modify the surface properties of polymers, potentially improving their biocompatibility or altering their physical characteristics for specific applications .

Catalysis

The tert-butyl group in this compound can act as a steric hindrance in catalytic reactions, making it a candidate for research in selective catalysis processes .

Organic Synthesis Methodology

Researchers may employ tert-Butyl 3-aminopropanoate in developing new methodologies for organic synthesis, exploring its reactivity and transformation into other valuable chemical entities .

Development of Natural Product Analogues

This compound can serve as a starting material for the synthesis of analogues of natural products, such as jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines .

Chemical Education

Due to its straightforward structure and reactivity, tert-Butyl 3-aminopropanoate can be used in educational settings to demonstrate principles of organic chemistry and synthesis .

Pharmaceutical Development

Lastly, the compound’s unique structural features make it a promising candidate for the development of new pharmaceuticals, particularly in the exploration of novel drug delivery systems .

特性

IUPAC Name |

tert-butyl 3-(1-methoxypropan-2-ylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-9(8-14-5)12-7-6-10(13)15-11(2,3)4/h9,12H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKOOACPPITSHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)

![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)

![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6340614.png)

![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B6340621.png)

![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)

![tert-Butyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340635.png)

![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)

![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)

![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)

![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)